H-Ala-Ala-Pro-pNA HCl

Enzyme kinetics DPP-IV assay Prolyl oligopeptidase

Selecting H-Ala-Ala-Pro-pNA HCl ensures accurate measurement of prolyl tripeptidyl peptidase (EC 3.4.14.12) and yeast dipeptidyl aminopeptidase yscV activities, which cannot be achieved using dipeptide substrates like H-Ala-Pro-pNA. This tripeptide structure provides unique enzyme recognition, validated by kinetic studies showing distinct hydrolysis profiles (Km = 0.71 mM for DPP-IV; no detectable yscV cleavage). Real-time spectrophotometric detection at 405 nm enables robust kinetic analysis. Procure with confidence for TPP, POP, or comparative DPP-IV research.

Molecular Formula C17H24ClN5O5
Molecular Weight 413.9 g/mol
Cat. No. B12107694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Ala-Pro-pNA HCl
Molecular FormulaC17H24ClN5O5
Molecular Weight413.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl
InChIInChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H
InChIKeyWMKUAVHCDNGKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Ala-Pro-pNA HCl Chromogenic Substrate for Prolyl Tripeptidyl Peptidases and Dipeptidyl Aminopeptidase yscV


H-Ala-Ala-Pro-pNA HCl (CAS 201732-27-6) is a synthetic tripeptide chromogenic substrate consisting of the sequence L-alanyl-L-alanyl-L-proline coupled to p-nitroanilide (pNA) as the hydrochloride salt . This compound serves as a substrate for prolyl tripeptidyl peptidases (TPP) and the yeast dipeptidyl aminopeptidase yscV, releasing p-nitroaniline upon enzymatic cleavage that can be quantified spectrophotometrically at 405 nm . The compound is commercially available from established peptide manufacturers including Bachem AG with catalog number 4004827 . Unlike shorter dipeptide pNA substrates (e.g., H-Ala-Pro-pNA or H-Gly-Pro-pNA) that primarily serve dipeptidyl peptidases including DPP-IV, the tripeptide structure of H-Ala-Ala-Pro-pNA defines a distinct enzymatic recognition profile that cannot be achieved with alternative substrates [1].

Why Generic Substitution Fails for H-Ala-Ala-Pro-pNA HCl: Tripeptide vs. Dipeptide pNA Substrate Differentiation


Generic substitution of H-Ala-Ala-Pro-pNA HCl with alternative pNA substrates is not scientifically valid due to fundamental differences in enzyme recognition patterns. Dipeptide substrates such as H-Ala-Pro-pNA and H-Gly-Pro-pNA are optimized for dipeptidyl peptidases (DPP-IV, DPP8, DPP9, FAP) that cleave N-terminal dipeptides containing proline or alanine at the penultimate position [1]. In contrast, the tripeptide structure of H-Ala-Ala-Pro-pNA targets a distinct class of exopeptidases—prolyl tripeptidyl peptidases—that require a tripeptide unit for recognition and cleavage [2]. A 2024 comparative study demonstrated that while H-Ala-Ala-Pro-pNA shows measurable hydrolysis by DPP-IV and prolyl oligopeptidase (POP) with Km values of 0.71 mM and 1.57 mM respectively, it exhibits no detectable activity against dipeptidyl aminopeptidase yscV under identical assay conditions, confirming that the tripeptide architecture fundamentally alters the enzyme-substrate interaction profile relative to dipeptide alternatives [3]. This enzyme-specific selectivity precludes simple substitution and necessitates compound-specific procurement for assays targeting TPP, POP, or comparative DPP-IV studies.

H-Ala-Ala-Pro-pNA HCl Quantitative Differentiation Evidence Against Comparator Substrates


H-Ala-Ala-Pro-pNA HCl Kinetic Parameters Differentiated from Gly-Pro-pNA and Ala-Pro-pNA

In a direct comparative kinetic study (2024), H-Ala-Ala-Pro-pNA HCl demonstrated distinct kinetic parameters against DPP-IV and POP enzymes. Against DPP-IV, the compound exhibited Km = 0.71 ± 0.15 mM and kcat/Km = 125.9 ± 13.5 M⁻¹s⁻¹. Against POP, it showed Km = 1.57 ± 0.12 mM and kcat/Km = 24.2 ± 1.1 M⁻¹s⁻¹. Notably, the compound displayed no detectable hydrolytic activity against dipeptidyl aminopeptidase yscV under the same assay conditions [1]. For comparative context, the widely used DPP-IV substrate Gly-Pro-pNA typically exhibits Km values of 0.11-0.31 mM against human DPP-IV/CD26 isoforms, while Ala-Pro-pNA demonstrates kcat/Km values of 10-500 mM⁻¹s⁻¹ across different DPP-IV sources [2][3].

Enzyme kinetics DPP-IV assay Prolyl oligopeptidase Substrate specificity

H-Ala-Ala-Pro-pNA HCl Tripeptidyl Peptidase I Substrate Activity: Comparative Km Analysis

H-Ala-Ala-Pro-pNA serves as a substrate for tripeptidyl peptidase I (TPP I) with a reported Km of 888 µM at pH 4.5 in Dictyostelium discoideum enzyme preparations [1]. This value can be compared to other TPP I substrates measured under identical conditions: Ala-Ala-Phe-pNA exhibits Km = 27 µM, and Ala-Phe-Pro-pNA exhibits Km = 437 µM [1]. The approximately 33-fold higher Km for H-Ala-Ala-Pro-pNA relative to Ala-Ala-Phe-pNA, and approximately 2-fold higher relative to Ala-Phe-Pro-pNA, indicates significantly lower binding affinity for the Pro-containing tripeptide substrate.

Tripeptidyl peptidase TPP I Lysosomal exopeptidase Km comparison

H-Ala-Ala-Pro-pNA HCl Differential Cleavage Profile Across Proline-Specific Peptidases

In a standardized synthetic peptide substrate panel study, H-Ala-Ala-Pro-pNA HCl demonstrated a distinct cleavage profile when tested against a panel of peptidases. The compound showed 0 ± 1% relative activity against an unspecified enzyme preparation, while comparator substrates under identical assay conditions exhibited: Ala-Pro-pNA (80 ± 2%), Arg-Pro-pNA (42 ± 0%), and Ala-Ala-pNA (36 ± 0%) relative activity [1]. All synthetic chromogenic peptides were obtained from Bachem, ensuring consistent substrate quality across the comparative analysis. This near-zero activity contrasts sharply with the high cleavage rates observed for the dipeptide proline-containing substrates, confirming that the tripeptide structure fundamentally restricts enzyme accessibility.

Enzyme selectivity Substrate specificity Protease panel Negative selectivity

H-Ala-Ala-Pro-pNA HCl Structure-Activity Differentiation from Succinylated and Protected Analogues

H-Ala-Ala-Pro-pNA HCl contains a free N-terminal amino group (H-Ala-), distinguishing it from N-protected analogues such as Suc-Ala-Ala-Pro-Phe-pNA (Km = 1.7 mM for cathepsin G) and Z-Ala-Ala-Pro-pNA, which is a preferred substrate for prolyl oligopeptidases [1]. The free N-terminus is a critical structural determinant that enables recognition by exopeptidases requiring an unprotected amino terminus (e.g., tripeptidyl peptidases), whereas N-succinylated or N-carbobenzoxy-protected analogues are restricted to endopeptidase cleavage mechanisms. This structural distinction creates fundamentally different enzyme specificity profiles that cannot be interconverted experimentally.

Structure-activity relationship N-terminal protection Enzyme accessibility Substrate design

H-Ala-Ala-Pro-pNA HCl Optimal Application Scenarios for Scientific Procurement


Prolyl Tripeptidyl Peptidase (TPP) Activity Assays

H-Ala-Ala-Pro-pNA HCl is the appropriate chromogenic substrate for measuring prolyl tripeptidyl peptidase (EC 3.4.14.12) activity in purified enzyme preparations, cell lysates, or biological fluids. This application leverages the tripeptide structure that matches the enzyme's requirement for a proline residue at the P1 position and a free N-terminus for exopeptidase cleavage. The release of p-nitroaniline can be monitored continuously at 405 nm, enabling real-time kinetic analysis . This application is directly supported by the compound's established role as a TPP substrate [1] and its differentiation from dipeptide substrates that are not recognized by this enzyme class [2].

Dipeptidyl Aminopeptidase yscV Activity Detection in Yeast Systems

This compound serves as a specific chromogenic substrate for dipeptidyl aminopeptidase yscV (DAP2 gene product) from Saccharomyces cerevisiae and related yeast species. Unlike the overlapping substrate H-Ala-Pro-pNA which is cleaved by both yscIV and yscV, H-Ala-Ala-Pro-pNA provides a means to detect yscV activity in genetic backgrounds where yscIV is present or to discriminate between these two yeast dipeptidyl aminopeptidases . This application is particularly relevant for yeast genetics studies, mutant screening, and enzyme purification protocols requiring yscV-specific activity measurements [1].

DPP-IV Comparative Substrate Specificity Studies

Although not the optimal DPP-IV substrate based on Km values, H-Ala-Ala-Pro-pNA HCl is valuable for comparative substrate specificity studies examining how DPP-IV accommodates tripeptide versus dipeptide substrates. The measurable kinetic parameters (Km = 0.71 mM, kcat/Km = 125.9 M⁻¹s⁻¹) provide a quantitative baseline for structure-activity relationship studies, inhibitor screening campaigns where substrate structure may influence apparent inhibition potency, and investigations of DPP-IV active site plasticity . This application is supported by the direct kinetic measurements reported in 2024 comparative studies [1].

Prolyl Oligopeptidase (POP) Substrate Characterization

H-Ala-Ala-Pro-pNA HCl functions as a substrate for prolyl oligopeptidase (POP, EC 3.4.21.26) with characterized kinetic parameters (Km = 1.57 mM, kcat/Km = 24.2 M⁻¹s⁻¹) . While N-protected analogues (e.g., Z-Ala-Ala-Pro-pNA, Z-Ala-Pro-pNA) are more commonly employed for POP assays, the free N-terminal form of H-Ala-Ala-Pro-pNA enables comparative studies examining how N-terminal protection state influences POP substrate recognition and turnover. This application is particularly relevant for characterizing POP isoforms from different species, studying the enzyme's exopeptidase versus endopeptidase activity, and developing POP-targeted inhibitors for neurological disorder research [1].

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